molecular formula C17H19NO4 B1224741 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Cat. No.: B1224741
M. Wt: 301.34 g/mol
InChI Key: HVPCPKGXUAQMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a member of benzamides.

Scientific Research Applications

Neuroleptic Activity

  • Compounds structurally related to 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide have been explored for their neuroleptic activity. For instance, benzamides designed as potential neuroleptics were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Synthesis and Characterization

  • Studies have also focused on the synthesis and high-yield production of derivatives of this compound for use in radiopharmaceuticals (Bobeldijk et al., 1990).

Antipsychotic Properties

  • Research has been conducted on benzamides related to this compound for their potential antipsychotic properties, particularly examining their affinity for dopamine receptors (Högberg et al., 1990).

Reaction Mechanisms

  • The compound has been a subject of study in reaction mechanisms, such as its behavior in the Bischler–Napieralski isoquinoline synthesis (Doi et al., 1997).

Dopamine Receptor Binding

  • There is significant interest in understanding the binding properties of benzamides to dopamine receptors, which has implications for the development of neuroleptic drugs (Köhler et al., 1986).

Antimicrobial Properties

  • Some benzamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antimicrobial properties (Priya et al., 2006).

Inhibition of Nitric Oxide Production

  • New benzamide derivatives have been isolated and identified for their ability to inhibit nitric oxide production, which is relevant in the context of inflammation and other biological processes (Kim et al., 2009).

Anticancer Evaluation

  • Certain N-(Pyridin-3-yl)benzamide derivatives, related to this compound, have been synthesized and evaluated for their potential anticancer activity (Mohan et al., 2021).

QSAR Modeling on Dopamine D2 Receptor Binding

  • QSAR (Quantitative Structure-Activity Relationship) modeling has been applied to similar benzamides to understand their binding affinity to dopamine D2 receptors, providing insights into structure-activity relationships (Samanta et al., 2005).

Corrosion Inhibition Studies

  • N-Phenyl-benzamide derivatives, analogous to this compound, have been studied for their potential as corrosion inhibitors in acidic environments, combining experimental and computational approaches (Mishra et al., 2018).

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-14-6-3-5-13(11-14)17(19)18-9-10-22-16-8-4-7-15(12-16)21-2/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)

InChI Key

HVPCPKGXUAQMIB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.